Ethyl 8-fluoroimidazo[1,2-a]pyridine-3-carboxylate
Description
Ethyl 8-fluoroimidazo[1,2-a]pyridine-3-carboxylate is a fluorinated derivative of the imidazopyridine scaffold, characterized by a fluorine atom at position 8 and an ethyl carboxylate ester at position 3. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry due to its diverse pharmacological applications, including antimicrobial, antiviral, and anticancer activities . The fluorine substituent enhances metabolic stability and modulates electronic properties, making this compound a promising candidate for drug discovery .
Properties
IUPAC Name |
ethyl 8-fluoroimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c1-2-15-10(14)8-6-12-9-7(11)4-3-5-13(8)9/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXKDWXTDFFOGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 8-fluoroimidazo[1,2-a]pyridine-3-carboxylate can be synthesized through a two-step one-pot method. The process involves the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate (DMF-DMA) to produce intermediates, which are then condensed with active electrophiles such as ethyl bromoacetate . The reaction typically occurs under mild conditions and yields the desired product in moderate to high yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-fluoroimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry
Ethyl 8-fluoroimidazo[1,2-a]pyridine-3-carboxylate serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, enabling the development of novel materials.
Biology
Research indicates that this compound exhibits bioactive properties , making it a candidate for further investigation in:
- Antimicrobial Activity: It has shown potential in inhibiting bacterial growth by targeting specific enzymes.
- Anticancer Properties: Preliminary studies suggest it may affect cancer cell proliferation through enzyme inhibition.
Medicine
In medicinal chemistry, this compound is explored for:
- Drug Discovery: Its structural features make it suitable for developing new pharmaceuticals aimed at treating infectious diseases and cancer.
- Mechanism of Action: The compound may interact with various molecular targets, leading to its therapeutic effects. For example, it might inhibit enzymes involved in metabolic pathways critical for pathogen survival.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various experimental settings:
-
Antimicrobial Studies:
- In vitro assays demonstrated that the compound effectively inhibited the growth of several bacterial strains. The mechanism appears to involve enzyme inhibition critical for bacterial metabolism.
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Cancer Research:
- Preliminary findings suggest that this compound can reduce tumor cell viability in specific cancer lines. Further research is ongoing to elucidate the exact pathways involved.
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Material Science Applications:
- The compound has been utilized in developing new materials due to its unique electronic properties. Its incorporation into polymers has shown promise in enhancing material strength and thermal stability.
Mechanism of Action
The mechanism of action of Ethyl 8-fluoroimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA synthesis in microbial cells, leading to antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and biological system .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Position and Halogen Effects
The position and type of substituents on the imidazopyridine ring significantly influence physicochemical and biological properties. Key analogs include:
Table 1: Substituent Variations and Key Properties
*Calculated based on analogous structures.
- Fluorine vs. Chlorine/Bromine : Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and increase electron-withdrawing effects compared to bulkier halogens like Cl or Br. This enhances binding affinity in target proteins .
- Positional Isomerism : The 8-fluoro derivative (target compound) exhibits distinct reactivity compared to 6-fluoro analogs. For example, fluorination at position 8 may influence regioselectivity in electrophilic substitution reactions .
Functional Group Modifications
Table 2: Functional Group Impact on Reactivity and Bioactivity
- Trifluoromethyl Groups : The CF₃ group at position 2 (e.g., in bromo/trifluoromethyl analogs) increases resistance to oxidative metabolism, extending half-life in vivo .
- Carboxylate Esters : Ethyl esters are commonly used as prodrugs, hydrolyzing in vivo to active carboxylic acids. Hydrolysis rates vary with substituent electronic effects .
Biological Activity
Ethyl 8-fluoroimidazo[1,2-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Formula : CHFNO
- IUPAC Name : this compound
- Molecular Weight : 196.19 g/mol
The presence of a fluorine atom and the imidazo-pyridine core structure are crucial for its biological activity.
The compound exhibits its biological effects primarily through interactions with specific molecular targets. It has been observed to inhibit certain enzymes and receptors, which can lead to antimicrobial and anticancer activities. The exact molecular pathways involved may vary depending on the biological context but generally include:
- Inhibition of Bacterial Enzymes : This contributes to its antimicrobial properties.
- Modulation of Receptor Activity : The compound may interact with various receptors involved in cancer progression.
Antimicrobial Activity
This compound has been investigated for its potential as an antimicrobial agent. Studies have shown that it possesses activity against a range of bacterial strains, making it a candidate for further development in treating infectious diseases .
Anticancer Properties
Research indicates that this compound may exhibit anticancer properties by targeting specific pathways involved in tumor growth. It has been studied for its effectiveness against various cancer cell lines, showing promise as a potential therapeutic agent .
Research Findings and Case Studies
Several studies have documented the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
